molecular formula C12H12N2O4 B8573462 3,3-Dimethyl-1-(3-nitrophenyl)pyrrolidine-2,5-dione CAS No. 88011-36-3

3,3-Dimethyl-1-(3-nitrophenyl)pyrrolidine-2,5-dione

Cat. No. B8573462
Key on ui cas rn: 88011-36-3
M. Wt: 248.23 g/mol
InChI Key: QZYJLGZCRFTMEM-UHFFFAOYSA-N
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Patent
US04400202

Procedure details

One hundred and sixty three g. of N-m-nitrophenyl-2,2-dimethylsuccinimide, as prepared in Example I, was added portion wise at reflux temperature to a mixture of 115 g. of powdered iron, 7 ml. of concentrated HCl, 250 ml. of ethyl alcohol and 200 ml. of water. At completion of addition (approximately one hour), the mixture was allowed to cool to 70° C. and 7 g. of 50% sodium hydroxide was added and the iron oxide was removed by filtration through a Dicalite filter which was washed with several portions of hot ethyl alcohol. Stripping of the filtrate under vacuum yielded 106 g. of a product having a m.p. of 143°-145° C. A portion of the product was recrystallized to a m.p. of 147°-147.5° C. The product was identified as the title compound by analysis of infrared spectra.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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reactant
Reaction Step Three
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reactant
Reaction Step Four
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Type
catalyst
Reaction Step Five
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Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][C:12]([CH3:17])([CH3:16])[C:11]2=[O:18])[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl.C(O)C.[OH-].[Na+]>[Fe].O>[NH2:1][C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[CH2:13][C:12]([CH3:16])([CH3:17])[C:11]2=[O:18])[CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(C(CC1=O)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
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Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
ADDITION
Type
ADDITION
Details
to a mixture of 115 g
ADDITION
Type
ADDITION
Details
At completion of addition (approximately one hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the iron oxide was removed by filtration through a Dicalite
FILTRATION
Type
FILTRATION
Details
filter which
WASH
Type
WASH
Details
was washed with several portions of hot ethyl alcohol
CUSTOM
Type
CUSTOM
Details
Stripping of the filtrate under vacuum yielded 106 g
CUSTOM
Type
CUSTOM
Details
A portion of the product was recrystallized to a m.p. of 147°-147.5° C

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)N1C(C(CC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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